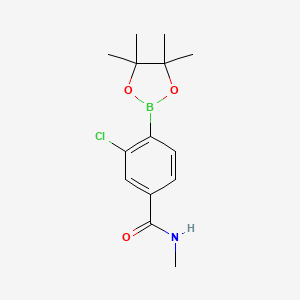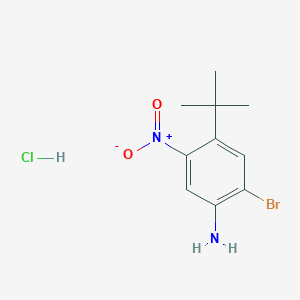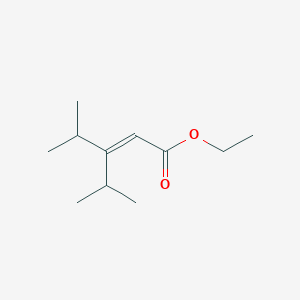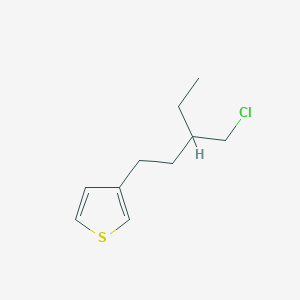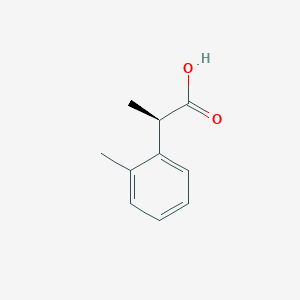
(R)-2-(o-Tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(o-Tolyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the second carbon of a propanoic acid chain. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(o-Tolyl)propanoic acid typically involves the use of chiral catalysts to ensure the desired enantiomeric purity. One common method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral rhodium or ruthenium catalysts. Another approach is the enantioselective addition of organometallic reagents to prochiral ketones, followed by oxidation to form the carboxylic acid.
Industrial Production Methods: Industrial production of ®-2-(o-Tolyl)propanoic acid often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2-(o-Tolyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
®-2-(o-Tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ®-2-(o-Tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The compound’s chiral nature allows for selective binding to these enzymes, enhancing its therapeutic efficacy.
Comparison with Similar Compounds
(S)-2-(o-Tolyl)propanoic acid: The enantiomer of ®-2-(o-Tolyl)propanoic acid with different spatial arrangement and potentially different biological activity.
2-(p-Tolyl)propanoic acid: A structural isomer with the tolyl group in the para position, which may exhibit different chemical and biological properties.
2-Phenylpropanoic acid: A related compound with a phenyl group instead of a tolyl group, used in similar applications but with distinct characteristics.
Uniqueness: ®-2-(o-Tolyl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
MQHULLOCAJMXJU-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


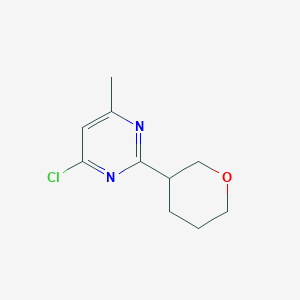

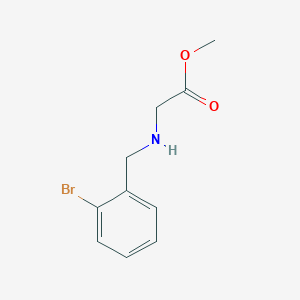
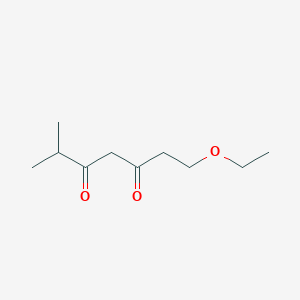
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
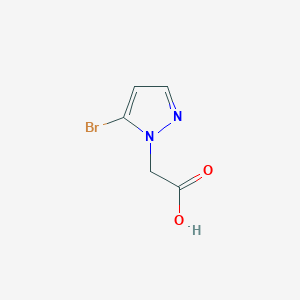
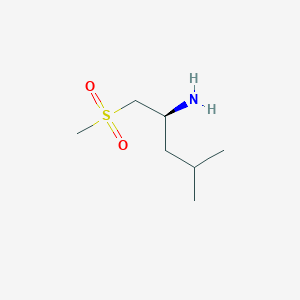
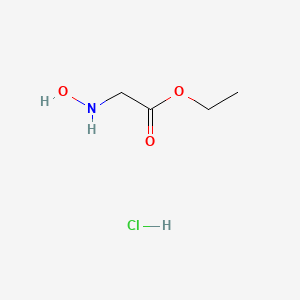
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

